N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide
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Overview
Description
N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide is a complex organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure that includes an indoline core, a thiophene ring, and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of an appropriate aniline derivative with a thiophene carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the indoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methylthiophene-2-sulfonamide
- Indoline-2-carboxamide derivatives
- Thiophene-2-carboxylate derivatives
Uniqueness
N-Methyl-1-(5-methylthiophene-2-carbonyl)indoline-5-sulfonamide is unique due to its combination of an indoline core, a thiophene ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16N2O3S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-methyl-1-(5-methylthiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-3-6-14(21-10)15(18)17-8-7-11-9-12(4-5-13(11)17)22(19,20)16-2/h3-6,9,16H,7-8H2,1-2H3 |
InChI Key |
CYYQXACJIFNGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC |
Origin of Product |
United States |
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